Positional Selectivity: N1-Carbamimidoyl vs. C2-Carbamimidoyl Substitution and Cephalosporin Intermediate Utility
The target compound incorporates the 1-carbamimidoylpyrrolidin-3-yl fragment explicitly claimed as R4 or R7 substituents in vinyl pyrrolidine cephalosporin derivatives with documented anti-MRSA activity [1]. Its positional isomer, tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate, places the carbamimidoyl group at C2 and the Boc protecting group at N1, yielding a 1-N-Boc-2-carbamimidoyl scaffold rather than the required N1-carbamimidoyl-3-amino framework. This positional inversion renders the isomer unsuitable as a direct intermediate for the cephalosporin series, as the N1 position must carry the carbamimidoyl pharmacophore to maintain the requisite basicity and hydrogen-bonding vector.
| Evidence Dimension | Substitution pattern compatibility with cephalosporin patent claims |
|---|---|
| Target Compound Data | N1-carbamimidoyl, C3-Boc-amino substitution |
| Comparator Or Baseline | tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate: N1-Boc, C2-carbamimidoyl substitution |
| Quantified Difference | Incompatible; does not match any claimed substitution in EP0849269B1 |
| Conditions | Patent-based structural requirement analysis |
Why This Matters
Procurement of the correct positional isomer is mandatory for reproducing patented cephalosporin derivatives; the 2-carbamimidoyl isomer is a synthetic dead-end for this application.
- [1] Hoffmann-La Roche AG. Vinyl pyrrolidine cephalosporins with basic substituents. European Patent EP0849269B1, filed 1997-12-11, granted 2002-07-10. View Source
